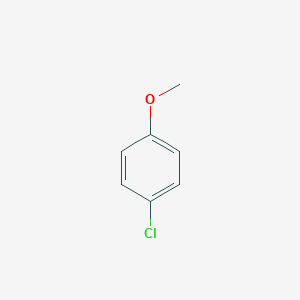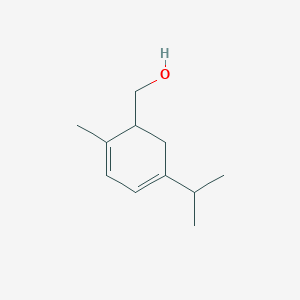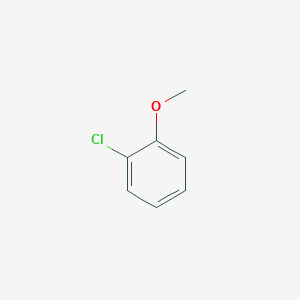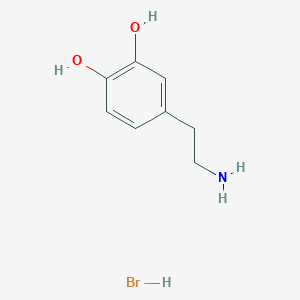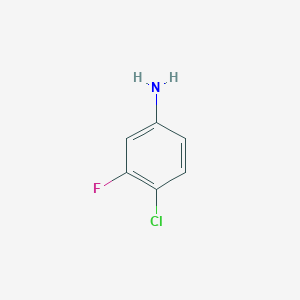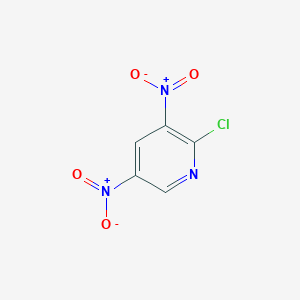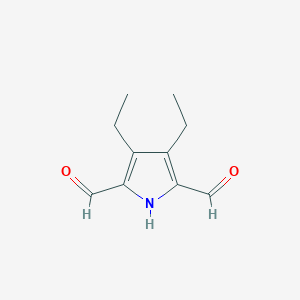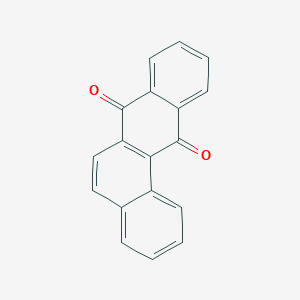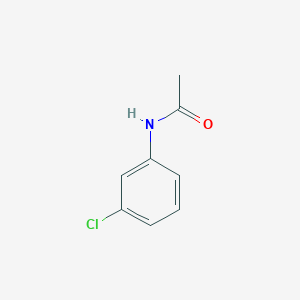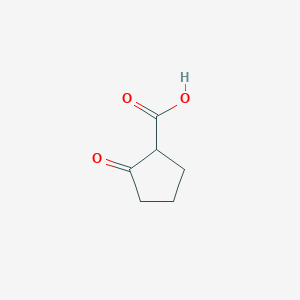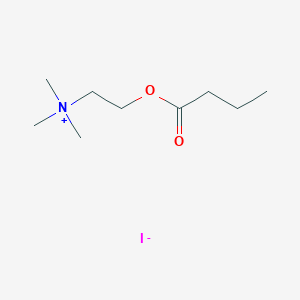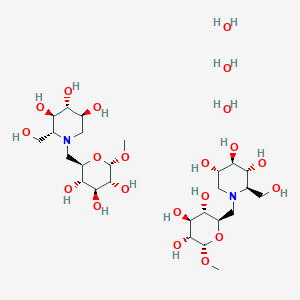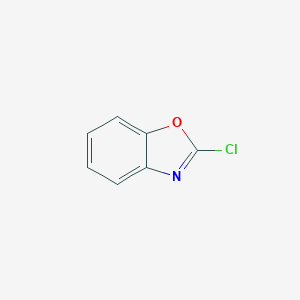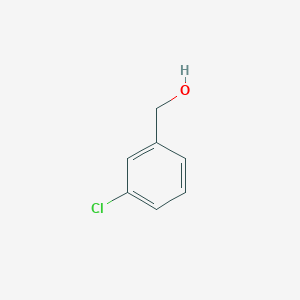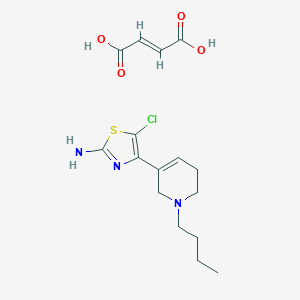
5-Chloro-4-(1-butyl-1,2,5,6-tetrahydropyridin-3-yl)-thiazole-2-amine 2-butenedioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Chloro-4-(1-butyl-1,2,5,6-tetrahydropyridin-3-yl)-thiazole-2-amine 2-butenedioate, also known as BTTA, is a chemical compound that has shown promising results in scientific research applications.
Mécanisme D'action
5-Chloro-4-(1-butyl-1,2,5,6-tetrahydropyridin-3-yl)-thiazole-2-amine 2-butenedioate's mechanism of action involves the inhibition of various enzymes and signaling pathways involved in cell growth and proliferation. It has been shown to inhibit the activity of protein kinase B (Akt), which is involved in cell survival and proliferation. 5-Chloro-4-(1-butyl-1,2,5,6-tetrahydropyridin-3-yl)-thiazole-2-amine 2-butenedioate also inhibits the activity of cyclin-dependent kinases (CDKs), which are involved in cell cycle progression.
Effets Biochimiques Et Physiologiques
5-Chloro-4-(1-butyl-1,2,5,6-tetrahydropyridin-3-yl)-thiazole-2-amine 2-butenedioate has been shown to have various biochemical and physiological effects, including the inhibition of cell growth and proliferation, induction of cell cycle arrest and apoptosis, and reduction of amyloid-beta plaque formation in Alzheimer's disease models. 5-Chloro-4-(1-butyl-1,2,5,6-tetrahydropyridin-3-yl)-thiazole-2-amine 2-butenedioate has also been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 5-Chloro-4-(1-butyl-1,2,5,6-tetrahydropyridin-3-yl)-thiazole-2-amine 2-butenedioate in lab experiments is its specificity for certain enzymes and signaling pathways, allowing for targeted inhibition. However, one limitation is its potential toxicity, which requires careful dosing and monitoring.
Orientations Futures
For 5-Chloro-4-(1-butyl-1,2,5,6-tetrahydropyridin-3-yl)-thiazole-2-amine 2-butenedioate research include further studies on its potential as a therapeutic agent for cancer and Alzheimer's disease, as well as investigations into its potential toxicity and dosing in humans. Additionally, 5-Chloro-4-(1-butyl-1,2,5,6-tetrahydropyridin-3-yl)-thiazole-2-amine 2-butenedioate's effects on other diseases and conditions could be explored, such as its potential as an anti-inflammatory agent in autoimmune diseases.
Méthodes De Synthèse
The synthesis of 5-Chloro-4-(1-butyl-1,2,5,6-tetrahydropyridin-3-yl)-thiazole-2-amine 2-butenedioate involves the reaction between 5-chloro-4-aminothiazole and butyl-3-piperidinyl ketone in the presence of acetic acid and sodium acetate. The resulting product is then reacted with maleic acid to form the 2-butenedioate salt form of 5-Chloro-4-(1-butyl-1,2,5,6-tetrahydropyridin-3-yl)-thiazole-2-amine 2-butenedioate.
Applications De Recherche Scientifique
5-Chloro-4-(1-butyl-1,2,5,6-tetrahydropyridin-3-yl)-thiazole-2-amine 2-butenedioate has been studied for its potential as a therapeutic agent for various diseases, including cancer and Alzheimer's disease. In cancer research, 5-Chloro-4-(1-butyl-1,2,5,6-tetrahydropyridin-3-yl)-thiazole-2-amine 2-butenedioate has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. In Alzheimer's disease research, 5-Chloro-4-(1-butyl-1,2,5,6-tetrahydropyridin-3-yl)-thiazole-2-amine 2-butenedioate has been shown to improve cognitive function and reduce amyloid-beta plaque formation in mouse models.
Propriétés
Numéro CAS |
130093-10-6 |
|---|---|
Nom du produit |
5-Chloro-4-(1-butyl-1,2,5,6-tetrahydropyridin-3-yl)-thiazole-2-amine 2-butenedioate |
Formule moléculaire |
C16H22ClN3O4S |
Poids moléculaire |
387.9 g/mol |
Nom IUPAC |
(E)-but-2-enedioic acid;4-(1-butyl-3,6-dihydro-2H-pyridin-5-yl)-5-chloro-1,3-thiazol-2-amine |
InChI |
InChI=1S/C12H18ClN3S.C4H4O4/c1-2-3-6-16-7-4-5-9(8-16)10-11(13)17-12(14)15-10;5-3(6)1-2-4(7)8/h5H,2-4,6-8H2,1H3,(H2,14,15);1-2H,(H,5,6)(H,7,8)/b;2-1+ |
Clé InChI |
RUZXVZQFMHNYTB-WLHGVMLRSA-N |
SMILES isomérique |
CCCCN1CCC=C(C1)C2=C(SC(=N2)N)Cl.C(=C/C(=O)O)\C(=O)O |
SMILES |
CCCCN1CCC=C(C1)C2=C(SC(=N2)N)Cl.C(=CC(=O)O)C(=O)O |
SMILES canonique |
CCCCN1CCC=C(C1)C2=C(SC(=N2)N)Cl.C(=CC(=O)O)C(=O)O |
Synonymes |
5-chloro-4-(1-butyl-1,2,5,6-tetrahydropyridin-3-yl)-thiazole-2-amine 2-butenedioate ORG 20350 ORG-20350 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



